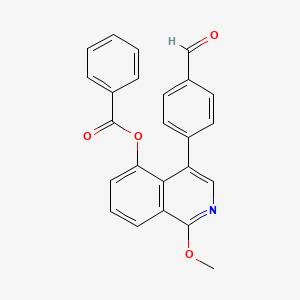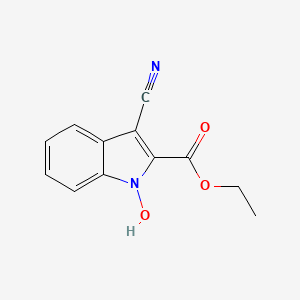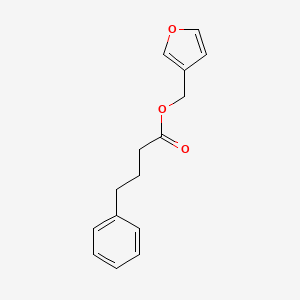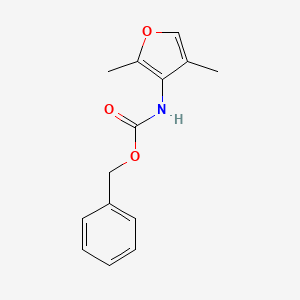![molecular formula C21H16N2O B12897237 2-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline CAS No. 83959-84-6](/img/structure/B12897237.png)
2-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline is a heterocyclic compound that features an oxazole ring fused with an aniline moiety and a biphenyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminobiphenyl with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the oxazole ring . The reaction conditions often include refluxing the mixture in a suitable solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
2-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学研究应用
2-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline has several applications in scientific research:
作用机制
The mechanism of action of 2-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with biological receptors, potentially inhibiting or activating certain pathways. The biphenyl group may enhance the compound’s binding affinity and specificity towards its targets . Detailed studies on the exact molecular targets and pathways are ongoing.
相似化合物的比较
Similar Compounds
- 2-(5-Phenyl-1,3-oxazol-2-yl)aniline
- 4-(Oxazol-2-yl)aniline
- 2-Methyl-5-(1,3-oxazol-2-yl)aniline
Uniqueness
Compared to other oxazole derivatives, this compound may exhibit improved stability, binding affinity, and biological activity .
属性
CAS 编号 |
83959-84-6 |
|---|---|
分子式 |
C21H16N2O |
分子量 |
312.4 g/mol |
IUPAC 名称 |
2-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline |
InChI |
InChI=1S/C21H16N2O/c22-19-9-5-4-8-18(19)21-23-14-20(24-21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,22H2 |
InChI 键 |
TYVUMLDYGFUBOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=CC=C4N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole](/img/structure/B12897159.png)
![Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-](/img/structure/B12897163.png)
![1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12897169.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897176.png)


![5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-](/img/structure/B12897191.png)
![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12897214.png)
![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/structure/B12897221.png)


![5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B12897261.png)

